

An In-depth Technical Guide to Indole-3amidoxime: Discovery and History

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Compound of Interest		
Compound Name:	Indole-3-amidoxime	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-amidoxime, with the formal name N'-hydroxy-1H-indole-3-carboximidamide, is a molecule of significant interest within medicinal chemistry and pharmaceutical development. It belongs to the amidoxime class of compounds, which are recognized for their versatile roles as synthetic intermediates and as pharmacologically active agents. The indole scaffold itself is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of **indole-3-amidoxime**.

While a singular "discovery" paper for **indole-3-amidoxime** is not readily apparent in the historical literature, its existence is firmly rooted in the broader history of indole chemistry, which began with Adolf von Baeyer's first synthesis of indole in 1866. The development of synthetic routes to functionalized indoles throughout the 20th century provided the foundation for the creation of derivatives like **indole-3-amidoxime**. It is primarily recognized and utilized as a key synthetic intermediate for the preparation of more complex pharmaceutical compounds.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **indole-3-amidoxime** is presented in the table below, compiled from various chemical data sources.



Property	Value	Reference(s)
Molecular Formula	С ₉ Н ₉ N ₃ O	[4][5]
Molecular Weight	175.19 g/mol	[4][5]
CAS Number	95649-37-9	[4][5]
Appearance	Crystalline solid	[4][6]
Purity	≥97% (typical)	[4]
Solubility	DMSO: ~14 mg/mLDMF: ~12.5 mg/mLDMSO:PBS (pH 7.2) (1:10): ~0.1 mg/mL	[4][6]
Storage Stability	≥ 4 years at -20°C	[4]
UV/Vis. (λmax)	216, 280 nm	[4]

Synthesis of Indole-3-amidoxime

The most common and well-documented method for the synthesis of **indole-3-amidoxime** is the reaction of 3-cyanoindole with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis from 3-Cyanoindole

Materials:

- 3-Cyanoindole
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Triethylamine (TEA) or another suitable base
- Ethanol
- · Ethyl acetate
- Methanol



- Silica gel
- Celite

Procedure:

- To a round-bottom flask containing ethanol, add 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).
- Heat the reaction mixture to 80°C and stir for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[5]
- Cool the solution to room temperature.[5]
- Remove the solvent under reduced pressure.[5]
- Load the resulting solid onto Celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate to yield pure **indole-3-amidoxime**.[5]



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A simplified workflow for the synthesis of **indole-3-amidoxime**.

Biological Activity and Potential Significance

Direct and specific quantitative bioactivity data for **indole-3-amidoxime**, such as IC₅₀ or K_i values, are not extensively reported in publicly available literature. Its primary role is that of a precursor in the synthesis of more complex molecules that are then evaluated for their biological activities. However, the broader classes of compounds to which it belongs—indoles and amidoximes—are rich in biological function.

Amidoxime Derivatives as Enzyme Inhibitors



Amidoxime-containing molecules have been identified as potent inhibitors of various enzymes. A notable example is their role as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[7] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan. By inhibiting IDO1, the tumor's ability to create an immunosuppressive microenvironment can be diminished. While specific inhibitory data for **indole-3-amidoxime** against IDO1 is not available, its core structure is a relevant pharmacophore.

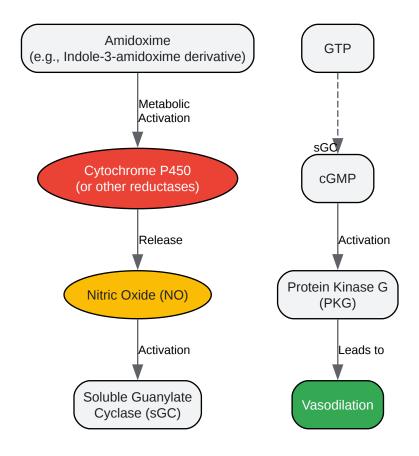
Indole Derivatives in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, with indole-containing compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8]

Signaling Pathways

There is no direct evidence in the reviewed literature of **indole-3-amidoxime** modulating a specific signaling pathway. However, as a precursor to other therapeutic agents and as a member of the amidoxime family, it has the potential to be involved in pathways modulated by its derivatives or related compounds. For instance, amidoximes are known to be prodrugs that can release nitric oxide (NO), a key signaling molecule in the cardiovascular system, through metabolic activation, often involving cytochrome P450 enzymes.[9] This NO release can lead to the activation of the cGMP pathway, resulting in vasodilation.[9]





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Potential signaling pathway for amidoxime-derived NO release.

Conclusion

Indole-3-amidoxime is a valuable synthetic intermediate in the field of medicinal chemistry. While its own biological activity is not extensively characterized in the public domain, its structural motifs—the indole nucleus and the amidoxime functional group—are of significant interest for the development of novel therapeutics. The straightforward and well-documented synthesis of indole-3-amidoxime makes it a readily accessible building block for the creation of a diverse range of more complex molecules for drug discovery and development. Future research may yet uncover direct biological roles for this compound, but its current importance lies in its utility as a versatile chemical precursor.

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